molecular formula C8H6F4O B3024400 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol CAS No. 50562-19-1

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Cat. No. B3024400
CAS RN: 50562-19-1
M. Wt: 194.13 g/mol
InChI Key: BDQHSIMDNYIOMB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6F4O . It has a molecular weight of 194.13 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The linear formula of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is C8H6F4O . More detailed structural information or a 3D model was not found in the search results.


Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is a liquid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .

Scientific Research Applications

Enantioselective Synthesis and Resolution

  • The compound has been utilized in the nonenzymatic kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol, demonstrating its potential in preparing enantiomerically pure forms of this compound or its derivatives (Xu, Zhou, Geng, & Chen, 2009).
  • It is also important in the preparation of optically active fluorine-containing compounds, which are significant in various fields like biologically active compounds and liquid crystals. For instance, it's been used in lipase-catalyzed optical resolution, a critical step in synthesizing these alcohols asymmetrically (Kato, Morikawa, Katayama, Fujii, & Kimoto, 1996).

Pharmaceutical Intermediates

  • 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol serves as a key intermediate in synthesizing pharmaceutical products. For instance, it has been identified as a potent aldosterone synthase inhibitor, highlighting its importance in drug discovery and development (Meguro et al., 2017).
  • In another application, the compound has been used in the synthesis of an antagonist of the CCR5 chemokine receptor, offering protective effects against HIV infection. This application underscores its potential in developing treatments for critical health conditions (ChemChemTech, 2022).

Chemical Synthesis and Catalysis

  • It's a part of efficient syntheses, like those involving the reaction with Ruppert’s reagent for the production of trifluoro-1-(N,N-dialkylaminophenyl)-ethanols and hydroxyaryl ethanols (Singh, Chakraborty, & Shreeve, 2001).
  • The compound has been employed in the chemoenzymatic synthesis of an Odanacatib precursor, illustrating its role in complex chemical processes involving cross-coupling and bioreduction sequences (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Crystallography and Structural Analysis

  • The compound has also been a subject of crystallographic studies, providing insights into the structure of related compounds and their crystallization processes, which is crucial in the field of materials science and chemistry (Percino, Chapela, Montiel, Rodríguez-Barbarín, 2008).

Safety and Hazards

The compound is classified as potentially hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, H335, and H227 . Precautionary measures include avoiding exposure to heat/sparks/open flames/hot surfaces and ensuring good ventilation during use .

properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHSIMDNYIOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456897
Record name 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

CAS RN

17556-41-1
Record name 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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